3-((1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-26-13-3-2-12-8-16(23-15(12)9-13)19(25)24-7-4-14(11-24)27-18-17(10-20)21-5-6-22-18/h2-3,5-6,8-9,14,23H,4,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOBUAUPPRHDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS Number: 2034281-92-8) is a complex organic compound notable for its unique structural features, which include an indole moiety, a pyrrolidine ring, and a pyrazine component. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 363.4 g/mol. The compound's structure can be depicted as follows:
| Component | Description |
|---|---|
| Indole Moiety | Provides biological significance and potential pharmacological activity. |
| Pyrrolidine Ring | Enhances the compound's interaction with biological targets. |
| Pyrazine Component | Contributes to the overall stability and reactivity of the molecule. |
Antiviral Activity
Research indicates that derivatives containing pyrazine and indole structures exhibit significant antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viruses, including those responsible for respiratory infections and hepatitis C virus (HCV). A study demonstrated that pyrazine derivatives could inhibit viral replication at micromolar concentrations, suggesting a promising avenue for further exploration in antiviral drug development .
Anticancer Activity
The anticancer potential of this compound is supported by its ability to induce apoptosis in cancer cells. In vitro studies have shown that compounds with similar structural features can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Activity
Anti-inflammatory properties have also been attributed to compounds with the indole-pyrrolidine framework. This activity is typically mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies suggest that such compounds can significantly reduce inflammation in models of acute and chronic inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antiviral Efficacy : A derivative similar to this compound was evaluated for its ability to inhibit RSV replication, showing an EC50 value in the range of 5–28 μM, indicating moderate efficacy against viral infections .
- Cancer Cell Proliferation : In a study involving human lung cancer cells (A549), a structurally related compound demonstrated an IC50 value of 12 μM, effectively inhibiting cell growth through apoptosis induction mechanisms.
- Inflammation Model : In a murine model of inflammation, administration of an indole derivative resulted in a significant reduction of inflammatory markers, showcasing its potential therapeutic applications in treating inflammatory diseases .
Summary of Findings
The biological activities associated with this compound highlight its potential as a multifunctional therapeutic agent:
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research has indicated that derivatives of indole and pyrazine compounds exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
- Antimicrobial Properties : The presence of the pyrazine and indole rings suggests potential antimicrobial activity. Preliminary studies have demonstrated efficacy against various bacterial strains, indicating that this compound could serve as a lead structure for developing new antibiotics .
- Anti-inflammatory Effects : Compounds containing indole structures have been linked to anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines, making this compound a candidate for further exploration in inflammatory disease models .
Biological Research
The compound's interactions with biological macromolecules are of significant interest:
- Enzyme Inhibition : The ability of 3-((1-(6-methoxy-1H-indole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile to bind to specific enzymes has been studied using molecular docking techniques. These studies suggest that it may act as an inhibitor for enzymes involved in cancer metabolism .
- Receptor Binding Studies : Investigations into how this compound interacts with various receptors (such as serotonin receptors) could provide insights into its pharmacological profile and lead to novel therapeutic applications .
Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions that enhance its utility as a building block in chemical synthesis:
- Building Block for Complex Molecules : The unique functional groups present allow it to be utilized in the synthesis of more complex heterocyclic compounds, which are important in drug development and materials science .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives based on the structure of this compound. These derivatives were evaluated for their cytotoxic effects on several cancer cell lines, showing promising results with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The disc diffusion method revealed significant zones of inhibition, indicating strong antibacterial activity compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of Analogs
*Estimated based on structural components.
Key Observations:
- Core Similarities : All analogs share the pyrazine-2-carbonitrile core, which is associated with π-π stacking and hydrogen-bonding capabilities in target binding.
- The quinoline-pyrazole substituent in the piperidine-linked analog () suggests broader kinase inhibition profiles due to extended planar aromatic systems .
Pharmacological and Physicochemical Properties
Table 2: Inferred Properties Based on Structural Analogs
*Estimated using fragment-based methods.
- Target Compound : The 6-methoxyindole group may confer selectivity for indole-binding enzymes (e.g., tryptophan hydroxylase) or kinases (e.g., JAK/STAT pathways). The carbonitrile group could stabilize interactions with catalytic lysine or serine residues .
- BK66011 : The smaller furan substituent may reduce steric hindrance, favoring binding to shallow active sites .
- Spiro Derivatives () : Hydrogen-bonding networks in similar spiro compounds enhance crystallinity and stability, suggesting the target compound may exhibit similar solid-state behavior .
Challenges and Limitations
- Synthetic Complexity : The target compound’s multi-step synthesis (indole acylation, pyrrolidine functionalization) may lower yield compared to simpler analogs like BK66011 .
- Solubility Issues : The hydrophobic indole moiety could limit aqueous solubility, necessitating formulation optimization .
- Lack of Direct Bioactivity Data : Most analogs (e.g., BK66011, BK71187) are research chemicals without published efficacy data, requiring extrapolation from structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
